Androisoxazole
Overview
Description
Androisoxazole, also known as 17α-methyl-5α-androstano [3,2-c]isoxazol-17β-ol, is an orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT) that is marketed in Spain and Italy . It is closely related to stanozolol, differing only in having an isoxazole instead of a pyrazole ring fused to the A ring .
Synthesis Analysis
The synthesis of isoxazoles, including Androisoxazole, has been a subject of research for many years. The main methods for the synthesis of isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . Androisoxazole is closely related to stanozolol, differing only in having an isoxazole instead of a pyrazole ring fused to the A ring .Molecular Structure Analysis
The molecular formula of Androisoxazole is C21H31NO2 . It is a derivative of dihydrotestosterone (DHT), with an isoxazole ring fused to the A ring .Physical And Chemical Properties Analysis
Androisoxazole has a molecular weight of 329.48 and a formula of C21H31NO2 . Its physical and chemical properties are not well-documented.Scientific Research Applications
Magnetoelectric Multiferroics
Research in magnetoelectric multiferroic materials, including androisoxazole derivatives, is significant for technological advancements. The manipulation of magnetic properties by electric fields in these materials is crucial for developing improved electronic devices. Spaldin and Ramesh (2019) in "Nature Materials" discussed progress in understanding, designing, and applying new multiferroic materials, highlighting the potential of androisoxazole derivatives in this field (Spaldin & Ramesh, 2019).
Anticarcinogenic Properties
Androisoxazole derivatives have been studied for their anticarcinogenic properties. Narayanan et al. (2015) in "International Journal of Molecular Sciences" investigated medium-chain fatty acids, similar to androisoxazole, on human colorectal, skin, and breast cancer cells. Their findings suggest these compounds could provide safer alternatives in cancer therapy (Narayanan et al., 2015).
Isoxazole Derivatives in Immunoregulation
Isoxazole derivatives, closely related to androisoxazole, have shown promise in immunoregulation. Zimecki et al. (2018) in "Molecules" reviewed the immunoregulatory properties of isoxazole derivatives, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. This research indicates potential therapeutic applications of androisoxazole derivatives in immunotherapy (Zimecki, Bąchor, & Mączyński, 2018).
Pyrazole Scaffolds in Neurodegenerative Disease
Androisoxazole derivatives have structural similarities with pyrazole scaffolds, which have been extensively researched for treating neurodegenerative diseases. Li, Yu, and Tu (2021) in "Molecules" reviewed the development of pyrazole-containing compounds, highlighting their application in Alzheimer’s and Parkinson’s disease treatment. This suggests potential research avenues for androisoxazole in neurodegenerative disease therapy (Li, Yu, & Tu, 2021).
properties
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYTUNFHWYMMHU-IYRCEVNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=CON=C5C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957423 | |
Record name | Androisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androisoxazole | |
CAS RN |
360-66-7 | |
Record name | Androisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG30P3CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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